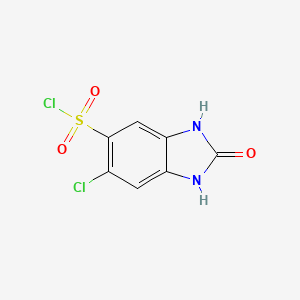![molecular formula C9H7F3O2S B1424988 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde CAS No. 1311316-18-3](/img/structure/B1424988.png)
3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde
Descripción general
Descripción
3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde: is an organic compound with the molecular formula C9H7F3O2S . It is characterized by the presence of a methoxy group, a trifluoromethylsulfanyl group, and an aldehyde functional group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of Methoxy Group: A methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Introduction of Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced using trifluoromethylthiolating agents such as trifluoromethanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and trifluoromethylsulfanyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzoic acid.
Reduction: 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine:
In medicinal chemistry, this compound can be used to develop new pharmaceuticals. The trifluoromethylsulfanyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a potential candidate for drug development .
Industry:
In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
3-Methoxybenzaldehyde: Lacks the trifluoromethylsulfanyl group, making it less hydrophobic and potentially less bioavailable.
4-[(Trifluoromethyl)sulfanyl]benzaldehyde: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.
Uniqueness:
3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde is unique due to the presence of both the methoxy and trifluoromethylsulfanyl groups. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and metabolic stability, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
3-methoxy-4-(trifluoromethylsulfanyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-14-7-4-6(5-13)2-3-8(7)15-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSIXHCDDTBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide](/img/structure/B1424913.png)

![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)


![[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424919.png)



![4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile](/img/structure/B1424923.png)

